

Meta-analysis of Emraclidine Clinical Trial Data for Schizophrenia: A Comparative Guide

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Compound of Interest

Compound Name: *Emraclidine*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a meta-analysis of available clinical trial data for **emraclidine** in the treatment of schizophrenia, offering an objective comparison with established atypical antipsychotics. The information is intended to support research, scientific inquiry, and drug development efforts in the field of psychiatry.

Executive Summary

Emraclidine, a novel M4 muscarinic acetylcholine receptor positive allosteric modulator (PAM), was investigated for the treatment of schizophrenia. However, the Phase 2 EMPOWER trials, designed to assess its efficacy and safety, did not meet their primary endpoint.^{[1][2][3][4]} This guide presents the available data from the **emraclidine** trials and juxtaposes it with the performance of several established atypical antipsychotics: risperidone, olanzapine, aripiprazole, and cariprazine. While **emraclidine** showed a favorable safety profile, its efficacy in reducing the symptoms of schizophrenia, as measured by the Positive and Negative Syndrome Scale (PANSS), was not statistically significant compared to placebo.^[1] In contrast, the comparator drugs have demonstrated efficacy in numerous clinical trials, leading to their widespread use in the management of schizophrenia.

Quantitative Data Summary

The following tables summarize the efficacy and safety data from key clinical trials of **emraclidine** and comparator atypical antipsychotics.

Table 1: Efficacy Data - Change in PANSS Total Score from Baseline

Drug (Trial)	Dose(s)	N (Drug)	N (Placebo)	Baseline PANSS (Drug, SD)	Baseline PANSS (Placebo, SD)	LS Mean Change from Baseline (Drug)	LS Mean Change from Baseline (Placebo)	Treatment Difference vs. Placebo (95% CI)
Emraclidine (EMPO WER-1)	10mg QD	125	127	97.6 (7.65)	98.3 (8.16)	-14.7	-13.5	-1.2
30mg QD	127	127	97.9 (7.89)	98.3 (8.16)	-16.5	-13.5	-3.0	
Emraclidine (EMPO WER-2)	15mg QD	122	128	98.0 (8.49)	97.4 (8.22)	-18.5	-16.1	-2.4
30mg QD	123	128	97.2 (7.75)	97.4 (8.22)	-14.2	-16.1	+1.9	
Risperidone	2-16 mg/day	-	-	-	-	Statistically significant improvement vs. placebo	-	-
Olanzapine	10 mg/day	-	-	~129.26 (19.76)	-	Statistically significant improvement	-	-

vs.
placebo

Aripipra								
zole	400 mg							-15.1
(12-	(monthl	168	172	-	-	-	-	(-19.4
week	y)							to
study)								-10.8)
Caripra								
zine (6-	3.0							
week	mg/day	-	-	-	-	-	-	-6.0
study)								
6.0								
mg/day		-	-	-	-	-	-	-8.8

Note: Specific LS Mean change values for some comparator drug trials were not available in the searched documents. The table reflects the reported statistical significance.

Table 2: Safety Data - Common Treatment-Emergent Adverse Events (%)

Adverse Event	Emraclidine (EMPOWER-1 & 2)	Risperidone	Olanzapine	Aripiprazole	Cariprazine	Placebo (Emraclidine Trials)
Headache	13.0 - 14.6	>5	-	14.4	-	9.4 - 10.8
Dry Mouth	0.8 - 9.3	-	-	-	-	0.8 - 2.3
Dyspepsia	2.3 - 7.8	-	-	-	-	1.5 - 3.1
Insomnia	-	>5	-	-	-	-
Nausea	-	>5	-	-	-	-
Somnolence	-	>5	-	-	-	-
Dizziness	-	>5	-	-	-	-
Fatigue	-	>5	-	-	-	-
Anxiety	-	>5	-	-	-	-
Vomiting	-	>5	-	-	-	-
Ejaculation Disorder	-	>5	-	-	-	-
Akathisia	-	-	-	11.4	>5	3.5
Increased Weight	-	-	-	16.8	-	7.0
Restlessness	-	-	-	-	>5	-
Tremor	-	-	-	-	>5	-
Back Pain	-	-	-	-	>5	-
Extrapyramidal Disorder	-	-	-	-	>5	-

Note: This table presents common adverse events reported in the respective clinical trials. Direct comparison of percentages across different trial programs should be done with caution due to variations in study design and reporting.

Experimental Protocols

Emraclidine (EMPOWER-1 and EMPOWER-2 Trials)

The EMPOWER clinical development program consisted of two Phase 2, multicenter, randomized, double-blind, placebo-controlled trials.

- Objective: To evaluate the efficacy and safety of multiple once-daily oral doses of **emraclidine** as a monotherapy in adults with an acute exacerbation of schizophrenia.
- Patient Population: Adults (18-55 years) with a primary diagnosis of schizophrenia as defined by DSM-5, experiencing an acute exacerbation of psychotic symptoms.
- Intervention:
 - EMPOWER-1: **Emraclidine** 10mg or 30mg once daily (QD) versus placebo.
 - EMPOWER-2: **Emraclidine** 15mg or 30mg once daily (QD) versus placebo.
- Duration: 6 weeks of treatment.
- Primary Endpoint: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at week 6.
- Key Secondary Endpoints: Not detailed in the available documents.

Comparator Atypical Antipsychotics (General Protocol Design)

The pivotal clinical trials for risperidone, olanzapine, aripiprazole, and cariprazine in schizophrenia generally followed a similar design to the EMPOWER trials.

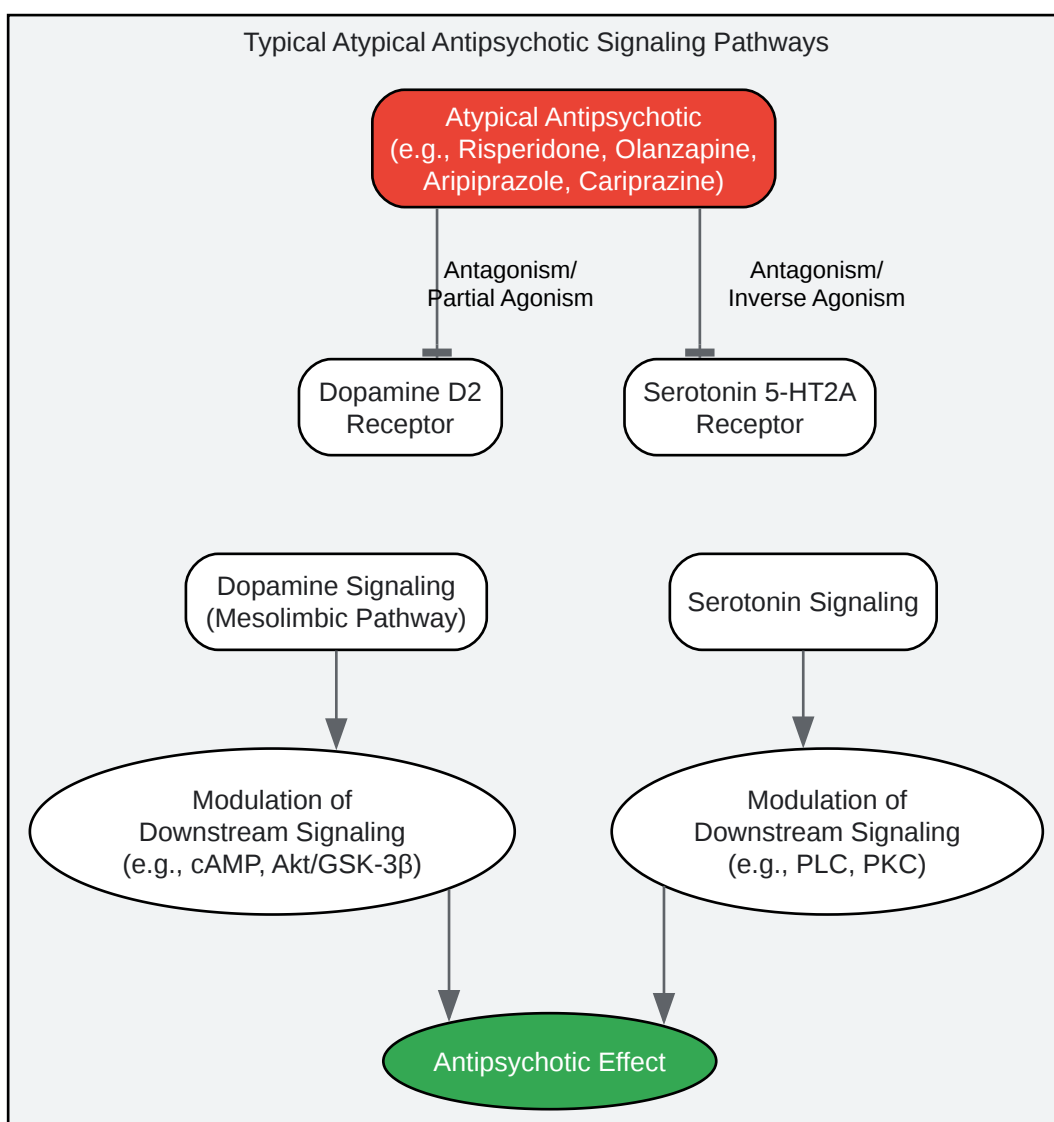
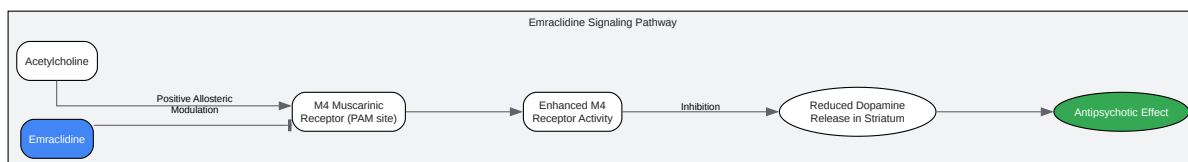
- Design: Randomized, double-blind, placebo-controlled, and often active-comparator-controlled, multicenter studies.

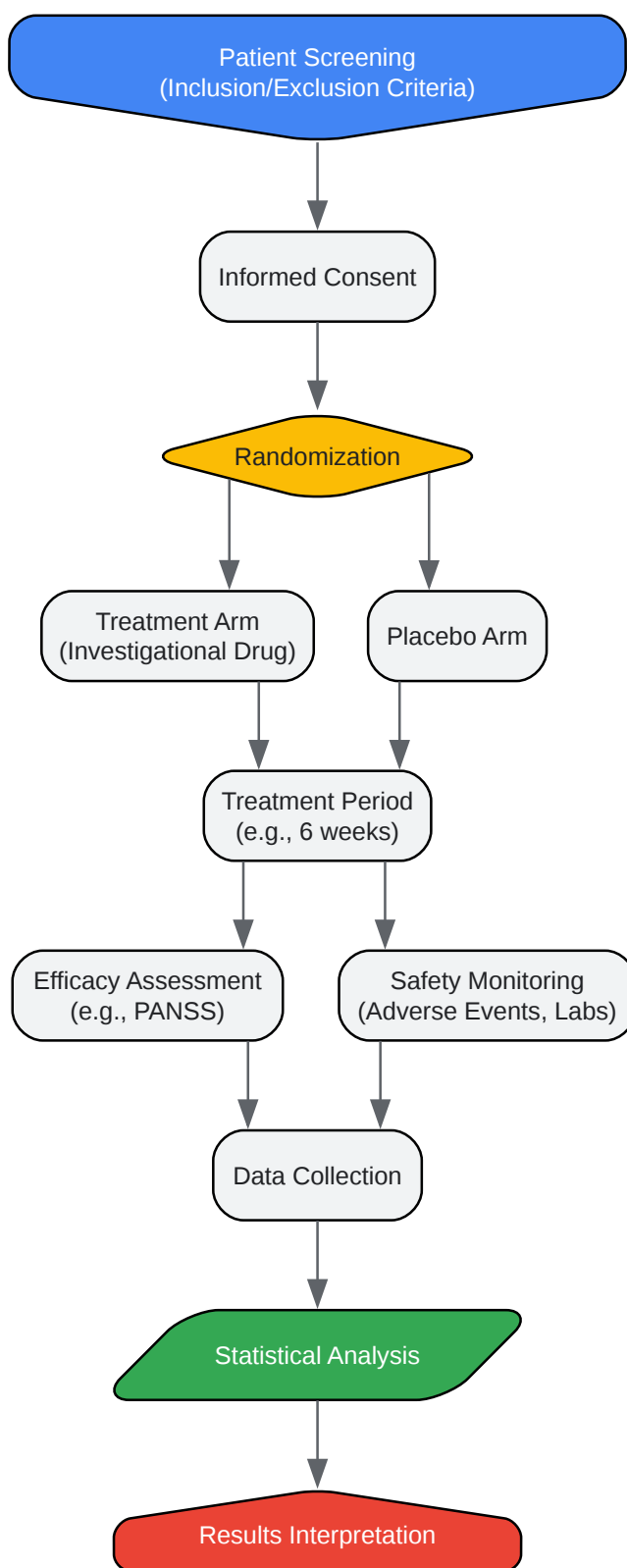
- Patient Population: Adult patients with a diagnosis of schizophrenia (often based on DSM criteria) experiencing an acute exacerbation.
- Intervention: Fixed or flexible doses of the investigational drug compared to placebo and sometimes an active comparator (e.g., haloperidol).
- Duration: Typically 4 to 8 weeks for acute efficacy studies.
- Primary Endpoint: The primary efficacy measure was consistently the change from baseline in the PANSS total score.
- Secondary Endpoints: Often included changes in PANSS subscales (positive, negative, general psychopathology), Clinical Global Impression-Severity (CGI-S), and safety and tolerability assessments.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the proposed signaling pathway for **emraclidine** and the generally accepted pathways for atypical antipsychotics that primarily target dopamine and serotonin receptors.





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